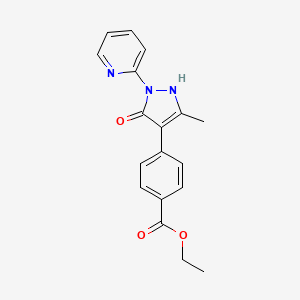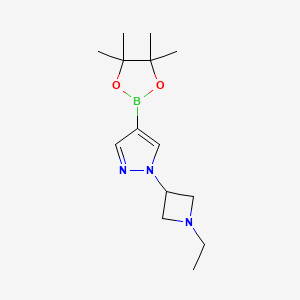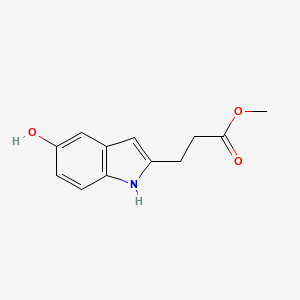
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a methyl group, and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-acetylpyridine with ethyl 4-hydroxybenzoate in the presence of hydrazine hydrate to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or methanol for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The hydroxy and pyridinyl groups can form hydrogen bonds and π-π interactions with the target molecules, enhancing the binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)benzoate: Lacks the pyridinyl group, which may affect its binding properties and biological activity.
Methyl 4-(5-hydroxy-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may influence its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the pyridinyl and hydroxy groups on the pyrazole ring, which can enhance its binding interactions and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
ethyl 4-(5-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazol-4-yl)benzoate |
InChI |
InChI=1S/C18H17N3O3/c1-3-24-18(23)14-9-7-13(8-10-14)16-12(2)20-21(17(16)22)15-6-4-5-11-19-15/h4-11,20H,3H2,1-2H3 |
Clé InChI |
HDDJWSOUEOKVKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2=C(NN(C2=O)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2'-oxo-1',2',5,6-tetrahydro-[2,4'-bipyridine]-1(4H)-carboxylate](/img/structure/B13925782.png)

![5-((1-Methylpiperidin-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13925794.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B13925801.png)

![N-[9-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13925815.png)

![1,1,3,3,5-Pentamethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B13925830.png)

![tert-Butyl 2-formyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13925840.png)
![2-(4-Fluorophenyl)-2-[(4-methylbenzene)sulfonyl]acetonitrile](/img/structure/B13925841.png)
![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid](/img/structure/B13925849.png)

